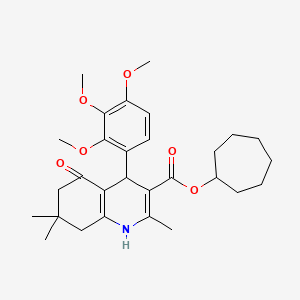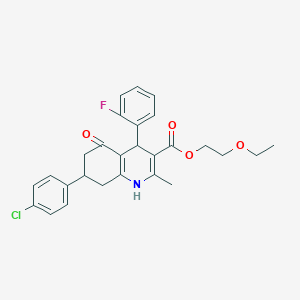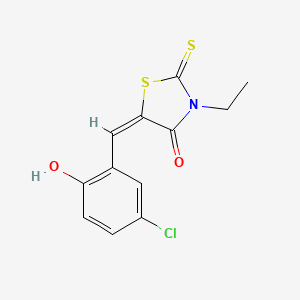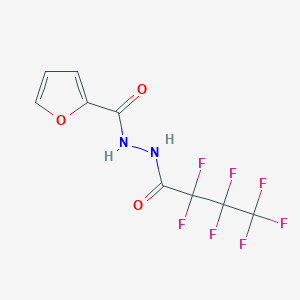
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICBH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide's mechanism of action involves the inhibition of enzymes, such as tyrosinase and urease, which are involved in the growth and proliferation of cancer cells and bacteria. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide also chelates metal ions, which can lead to the formation of reactive oxygen species and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the chelation of metal ions. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit enzymes and chelate metal ions, and its potential use as a fluorescent probe. However, there are also limitations to using N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, including its potential toxicity and the need for further studies to understand its long-term effects.
Orientations Futures
For the study of N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide include its potential use as a therapeutic agent and fluorescent probe, as well as the development of new synthesis methods.
Méthodes De Synthèse
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between cyclopentanecarbohydrazide and 4-isopropylbenzaldehyde. Solvent-free synthesis involves the use of a ball-milling technique to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide without using any solvent. Green synthesis involves the use of natural sources, such as plant extracts, to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide. These methods have been optimized to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide in high yield and purity.
Applications De Recherche Scientifique
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against herpes simplex virus type 1. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been studied for its potential use as a fluorescent probe for metal ions, such as copper and iron.
Propriétés
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)14-9-7-13(8-10-14)11-17-18-16(19)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUDZVIZSQVIQJ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopentanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)

![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)


![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)